2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol
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Overview
Description
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with two hydroxyl groups and two alkyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol can be achieved through Friedel-Crafts alkylation. This involves the reaction of 1,4-dimethoxybenzene with 3-methyl-2-butanol in the presence of sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the aromatic ring to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar Friedel-Crafts alkylation reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. The aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular pathways .
Comparison with Similar Compounds
Similar Compounds
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl)benzene: Similar structure but with methoxy groups instead of hydroxyl groups.
2-Methyl-5-(propan-2-yl)benzene-1,4-diol: Similar structure with a different alkyl substituent.
1,4-Benzenediamine, 2-methyl-: Contains amino groups instead of hydroxyl groups
Uniqueness
2-Methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol is unique due to its specific substitution pattern and the presence of both hydroxyl and alkyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Properties
CAS No. |
65833-26-3 |
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Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
2-methyl-5-(2-methylbutan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,4)9-7-10(13)8(2)6-11(9)14/h6-7,13-14H,5H2,1-4H3 |
InChI Key |
YZRYMBKWTDZULC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C=C(C(=C1)O)C)O |
Origin of Product |
United States |
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